molecular formula C11H17N HCl B602160 N-Ethyl-3-phenyl-1-propanamine hydrochloride CAS No. 13125-63-8

N-Ethyl-3-phenyl-1-propanamine hydrochloride

Cat. No.: B602160
CAS No.: 13125-63-8
M. Wt: 163.26 36.46
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethyl-3-phenyl-1-propanamine hydrochloride is a chemical compound with the molecular formula C11H18ClN. It is commonly used in various research and industrial applications due to its unique chemical properties. The compound is characterized by the presence of an ethyl group attached to a phenyl-propanamine structure, which is further stabilized by the hydrochloride salt.

Scientific Research Applications

N-Ethyl-3-phenyl-1-propanamine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in studies involving neurotransmitter analogs and receptor binding assays.

    Medicine: Investigated for potential therapeutic applications due to its structural similarity to certain bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action for N-Ethyl-3-phenyl-1-propanamine hydrochloride is not specified in the search results. It’s worth noting that the compound belongs to the class of organic compounds known as dialkylamines , which are characterized by two alkyl groups bonded to the amino nitrogen.

Safety and Hazards

The safety data sheet (SDS) for N-Ethyl-3-phenyl-1-propanamine hydrochloride can be found online . It’s important to note that all chemicals should be handled with appropriate safety precautions.

Relevant Papers Unfortunately, specific peer-reviewed papers related to this compound were not found in the search results . For a more comprehensive analysis, a more detailed literature search may be required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-3-phenyl-1-propanamine hydrochloride typically involves the alkylation of 3-phenyl-1-propanamine with ethyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-3-phenyl-1-propanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into secondary or primary amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce secondary or primary amines.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-3-phenyl-1-propanamine hydrochloride
  • N-Propyl-3-phenyl-1-propanamine hydrochloride
  • N-Isopropyl-3-phenyl-1-propanamine hydrochloride

Uniqueness

N-Ethyl-3-phenyl-1-propanamine hydrochloride is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. Compared to its analogs, the ethyl group may confer different steric and electronic properties, affecting its interaction with molecular targets and its overall pharmacological profile.

Properties

IUPAC Name

N-ethyl-3-phenylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N.ClH/c1-2-12-10-6-9-11-7-4-3-5-8-11;/h3-5,7-8,12H,2,6,9-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IANVUIHSZXRYAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCCC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13125-63-8
Record name Benzenepropanamine, N-ethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13125-63-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Ethyl-3-phenyl-1-propanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
N-Ethyl-3-phenyl-1-propanamine hydrochloride
Reactant of Route 3
Reactant of Route 3
N-Ethyl-3-phenyl-1-propanamine hydrochloride
Reactant of Route 4
N-Ethyl-3-phenyl-1-propanamine hydrochloride
Reactant of Route 5
Reactant of Route 5
N-Ethyl-3-phenyl-1-propanamine hydrochloride
Reactant of Route 6
Reactant of Route 6
N-Ethyl-3-phenyl-1-propanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.